4-Tert-butylphenyl 3-nitrobenzoate
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Overview
Description
4-Tert-butylphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 3-nitrobenzoate typically involves the esterification of 4-tert-butylphenol with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Reduction: 4-Tert-butylphenyl 3-aminobenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Nitro-substituted aromatic compounds.
Scientific Research Applications
4-Tert-butylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the corresponding acid and alcohol, which may further participate in biological processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
4-Tert-butylphenyl 2-methyl-3-nitrobenzoate: Contains an additional methyl group on the benzoate ring.
4-Tert-butylphenyl 2-chloro-4-nitrobenzoate: Contains a chlorine atom on the benzoate ring.
Uniqueness
The presence of the tert-butyl group also imparts distinct steric and electronic effects, differentiating it from other similar compounds .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-7-9-15(10-8-13)22-16(19)12-5-4-6-14(11-12)18(20)21/h4-11H,1-3H3 |
InChI Key |
MNMKHINJMQCANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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